Melting Point: 40–90 °C Lower Than Para-Isomer and Direct-Linked Analog, Enabling Easier Solid Handling
The target compound exhibits a melting point of 173–175 °C, which is 38–40 °C lower than the para‑isomer 4-{[4-(tert‑butoxycarbonyl)piperazin‑1‑yl]methyl}benzoic acid (mp 212–213 °C) and approximately 85–91 °C lower than the direct‑linked analog 4‑(4‑(tert‑butoxycarbonyl)piperazin‑1‑yl)benzoic acid (mp 260–264 °C) . A lower melting point is advantageous for melt‑based formulation techniques and reduces the energy required for drying and handling during scale‑up.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 173–175 °C |
| Comparator Or Baseline | Para‑isomer (CAS 479353‑63‑4): 212–213 °C; Direct‑linked analog (CAS 162046‑66‑4): 260–264 °C |
| Quantified Difference | Δ = −38 to −40 °C vs. para‑isomer; Δ = −85 to −91 °C vs. direct-linked analog |
| Conditions | Solid state, ambient pressure; values from vendor certificates of analysis and predicted data |
Why This Matters
A lower melting point facilitates solvent‑free processing, melt‑based formulation, and reduces the risk of thermal decomposition during synthesis or storage, making the target compound more practical for high‑throughput and scale‑up workflows.
